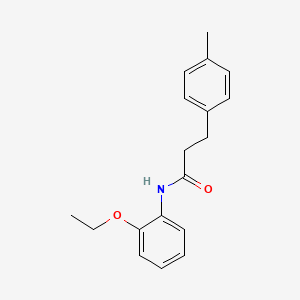![molecular formula C17H19N3O3 B5360076 N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5360076.png)
N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as EPN, is a chemical compound that has been widely used in scientific research for its unique properties. EPN is a member of the carbamate family, which is a group of chemicals that have been used as insecticides and pesticides in the past. However, EPN is not used as a pesticide due to its low toxicity to mammals. Instead, it is used in scientific research as a tool to study the nervous system and the effects of different chemicals on it.
作用機序
EPN works by inhibiting acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in the nervous system. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the nervous system, leading to increased synaptic transmission and enhanced neural activity.
Biochemical and Physiological Effects:
EPN has been found to have a number of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of acetylcholine in the nervous system, leading to enhanced synaptic transmission and increased neural activity. It has also been found to be a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the nervous system and the development of symptoms such as muscle spasms, convulsions, and respiratory failure.
実験室実験の利点と制限
EPN has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of different chemicals on the nervous system. It is also relatively non-toxic to mammals, which makes it a safer alternative to other chemicals that have been used in the past.
However, EPN also has some limitations as a tool for scientific research. It has been found to be toxic to some aquatic organisms, which limits its use in aquatic studies. It is also highly reactive and can undergo chemical reactions that can affect its stability and potency.
将来の方向性
EPN has the potential to be used in a variety of future research studies. One possible future direction is the development of new drugs based on EPN that can be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the use of EPN in the development of new insecticides and pesticides that are safer for the environment and non-toxic to mammals.
Conclusion:
In conclusion, N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, or EPN, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of different chemicals on the nervous system. EPN has several advantages as a tool for scientific research, but also has some limitations. It has the potential to be used in a variety of future research studies, including the development of new drugs and the creation of safer insecticides and pesticides.
合成法
EPN can be synthesized by the reaction of 2-ethoxyaniline and 4-nitrophenyl chloroformate, followed by the reduction of the nitro group with sodium dithionite and the acetylation of the amine group with acetic anhydride. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
EPN has been used in scientific research to study the effects of different chemicals on the nervous system. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the nervous system, leading to increased synaptic transmission and enhanced neural activity.
特性
IUPAC Name |
N-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-23-16-7-5-4-6-15(16)20-17(22)19-14-10-8-13(9-11-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNPILTFRLWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5359998.png)
![N-allyl-N-(4-fluorobenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5360003.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]benzoic acid](/img/structure/B5360009.png)
![7-(1-benzothien-2-ylsulfonyl)-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360013.png)
![2-(3,5-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360015.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5360029.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]valine](/img/structure/B5360045.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360052.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5360057.png)
![N-{[(1R*,5S*,6r)-3-(morpholin-4-ylcarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5360063.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5360080.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1-propyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5360094.png)